3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O5S2 and its molecular weight is 460.52. The purity is usually 95%.
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Biological Activity
The compound 3,4,5-trimethoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The structure of the compound features a 1,3,4-thiadiazole ring, which is recognized for its ability to interact with various biological targets due to its mesoionic character. This allows it to cross cellular membranes effectively. The presence of the 3,4,5-trimethoxy group enhances its lipophilicity and potential bioactivity.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
- Anticancer Activity : Thiadiazole derivatives exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated effectiveness against leukemia and melanoma cells .
- Antimicrobial Properties : The thiadiazole moiety is associated with antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
Case Studies
Several studies highlight the efficacy of compounds similar to this compound:
- Study on Anticancer Activity : A study demonstrated that thiadiazole derivatives significantly decreased the viability of human myeloid leukemia HL-60 cells by inducing apoptosis at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another investigation reported that certain thiadiazole derivatives exhibited MIC values lower than standard antibiotics against E. coli and S. aureus, indicating their potential as effective antimicrobial agents .
- Neuroprotective Effects : Research has indicated that some derivatives can protect against neurodegeneration by inhibiting acetylcholinesterase more effectively than established drugs like donepezil .
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-27-14-9-12(10-15(28-2)17(14)29-3)18(26)22-19-23-24-20(31-19)30-11-16(25)21-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQKFRDZRWXJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.